molecular formula C15H12ClN3O2 B8437758 1-(4-Chloro-2-oxiranyl-phenoxymethyl)-1H-benzotriazole

1-(4-Chloro-2-oxiranyl-phenoxymethyl)-1H-benzotriazole

Cat. No. B8437758
M. Wt: 301.73 g/mol
InChI Key: PSRYJHVGSJVVDF-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

99 (25.7 g, 85.1 mmol) is dissolved in 300 ml of tetrahydrofurane and cooled to −78° C. A 2M solution of LDA in THF (93.7 ml, 187.4 mmol) is added dropwise within 45 min. The reaction mixture is allow to warmup to room temperature within 17 h. Then the reaction mixture is quenched with saturated aqueous ammonium chloride solution and evaporated under reduced pressure. The residue is diluted with ethyl acetate, washed with water and brine and dried over sodium sulfate. Evaporation gave 17.2 g of an brown resin which is further purified by flash-chromatography (silicagel, ethyl acetate/hexanes 2:8).
Name
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
93.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][CH2:7]N2C3C=CC=CC=3N=N2)=[C:4]([CH:19]2[CH2:21][O:20]2)[CH:3]=1.[Li+].CC([N-]C(C)C)C>O1CCCC1>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[O:6][CH:7]=[C:19]([CH2:21][OH:20])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
ClC1=CC(=C(OCN2N=NC3=C2C=CC=C3)C=C1)C1OC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
93.7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is quenched with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=CO2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 110.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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